methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is a complex compound that interacts with various targetsIt is known that 1,2,3-triazole derivatives interact with the amino acids present in the active site of egfr receptors .
Mode of Action
The mode of action of this compound involves various interactions like electrostatic interaction, Pi- anion interaction, H-bonding and Van der waals interaction . These interactions allow the compound to bind to its targets and exert its effects.
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can interact with the active site of enzymes , potentially affecting various biochemical pathways.
Pharmacokinetics
It is known that 1,2,3-triazoles are highly soluble in water , which could influence their bioavailability.
Result of Action
It is known that 1,2,3-triazole derivatives have shown various biological activities, including anticancer activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, a polytriazolylamine ligand has been shown to stabilize Cu (I) towards disproportionation and oxidation, enhancing its catalytic effect in the azide-acetylene cycloaddition . This suggests that the presence of certain elements in the environment could influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction between azides and alkynes, catalyzed by copper (I) ions. . The reaction conditions generally include the use of a copper (I) catalyst, such as copper (I) sulfate, in the presence of a reducing agent like sodium ascorbate, under mild conditions (room temperature to 60°C).
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated reactors and inline monitoring systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar chemical properties.
Tris (1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A polytriazolylamine ligand with applications in catalysis.
Uniqueness
Methyl 5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its benzyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with intracellular targets.
Properties
IUPAC Name |
methyl 5-amino-1-benzyltriazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-17-11(16)9-10(12)15(14-13-9)7-8-5-3-2-4-6-8/h2-6H,7,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWNUBRBZBLGOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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